Potency Against Drug-Resistant Mycobacterium tuberculosis
The primary differentiator for Tupichinol A in a procurement context is its reported equipotent activity against both drug-susceptible and isoniazid-resistant *M. tuberculosis* strains. This is a key advantage over standard-of-care therapeutics and many novel leads where potency against resistant isolates is often significantly reduced [1].
| Evidence Dimension | Anti-tubercular activity |
|---|---|
| Target Compound Data | MIC = 1.6 µM (against isoniazid-resistant clinical isolate) |
| Comparator Or Baseline | MIC = 1.6 µM (against drug-sensitive M. tuberculosis H37Rv) |
| Quantified Difference | No change in MIC (1.6 µM for both strains) |
| Conditions | In vitro susceptibility testing; clinical isolate of M. tuberculosis resistant to isoniazid. |
Why This Matters
Retained potency against a drug-resistant clinical isolate suggests Tupichinol A operates via a mechanism distinct from isoniazid, making it a valuable tool compound for studying new anti-tubercular targets and resistance bypass strategies.
- [1] CORE. Complete biological profile of selected hit compounds and corresponding physico chemical properties. 2018. View Source
